molecular formula C11H14O3 B1222070 1'-Hydroxymethyleugenol CAS No. 31706-95-3

1'-Hydroxymethyleugenol

Cat. No. B1222070
CAS RN: 31706-95-3
M. Wt: 194.23 g/mol
InChI Key: DFQDENBMPURIHD-UHFFFAOYSA-N
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Description

1’-Hydroxymethyleugenol is a metabolite of Methyleugenol . Methyleugenol is a substituted alkenylbenzene found in several herbs and spices . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations .


Synthesis Analysis

The bioactivation of methyleugenol involves benzylic hydroxylation to 1’-hydroxymethyleugenol by cytochromes P450 (CYPs) and subsequent formation of an electrophilically reactive ester by the action of sulphotransferases (SULTs) . In vitro studies have shown that P450 1A2, 2A6, 2C9, 2C19, and 2D6 are intrinsically able to 1’-hydroxylate methyleugenol .


Molecular Structure Analysis

The molecular formula of 1’-Hydroxymethyleugenol is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .


Chemical Reactions Analysis

Methyleugenol and 1’-hydroxymethyleugenol showed no or marginal cytotoxic effects, but caused DNA strand breaks at concentrations ≥10 μM . The metabolites methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol exhibited growth inhibitory properties with IC50-values of 70–90 μM after 48 h or 72 h of incubation .

Scientific Research Applications

Metabolism and Toxicity

  • Metabolism in Liver Microsomes and Hepatocytes : 1'-Hydroxymethyleugenol is metabolized in liver microsomes and hepatocytes, resulting in several metabolites. It has been shown to exhibit cytotoxic properties and can form DNA adducts, potentially involved in carcinogenicity, organ toxicity, and immune reactions (Cartus et al., 2012).

Bioactivation and Kinetics

  • Bioactivation to Carcinogenic Metabolite : Studies indicate the formation of a carcinogenic metabolite, 1'-sulfooxymethyleugenol, from methyleugenol, with variability in human liver bioactivation and detoxification reactions (Al-Subeihi et al., 2015).
  • Comparison of Human and Rat Bioactivation : Research comparing human and rat bioactivation pathways suggests differences in metabolizing 1'-hydroxymethyleugenol, impacting the formation of carcinogenic metabolites (Al-Subeihi et al., 2012).

Genotoxicity and Mutagenicity

  • Genotoxic Potential in V79 Cells : Studies have shown that methyleugenol and its metabolites, including 1'-hydroxymethyleugenol, can cause genotoxicity and mutagenicity in Chinese hamster lung fibroblasts V79 cells (Groh et al., 2012).

Interaction with Cytochrome P450 Enzymes

  • Cytochrome P450 Mediated Bioactivation : The metabolism of methyleugenol to 1'-hydroxymethyleugenol involves cytochrome P450 enzymes, with variability observed in liver microsomes from different human individuals (Gardner et al., 1997).

Adduct Formation in Mouse Models

  • Hepatic DNA Adduct Formation : Methyleugenol, including its metabolite 1'-hydroxymethyleugenol, can form hepatic DNA adducts in mouse models, indicating a role in carcinogenesis (Herrmann et al., 2014).

Safety And Hazards

Methyleugenol, the parent compound of 1’-Hydroxymethyleugenol, is classified by the European Union’s Scientific Committee on Food as a genotoxic carcinogen . It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

properties

CAS RN

31706-95-3

Product Name

1'-Hydroxymethyleugenol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3

InChI Key

DFQDENBMPURIHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C=C)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)O)OC

Pictograms

Irritant

synonyms

1'-(hydroxymethyl)eugenol
1'-hydroxymethyleugenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzaldehyde (5.30 g, 31.9 mmol) in THF (50 mL) was added dropwise under a nitrogen atmosphere at 0° C. over a period of 30 min vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) and stirred for 2 h at 0° C. followed by 1 h at ambient temperature. Further vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) was added at 0° C. and the solution was stirred for 1 h at this temperature. The reaction mixture was added onto a mixture of ice (50 g) and aqueous ammonium chloride (saturated, 50 mL). The mixture was extracted with tert-butylmethylether and the organic layers were washed with water (50 mL) and brine (50 mL). Drying over sodium sulfate und purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (5.18 g, 84%) as a light yellow oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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